2-[(1-Benzothiophen-7-yl)amino]propan-1-ol
Description
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol is a synthetic organic compound featuring a benzothiophene core linked to an aminopropanol moiety.
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H13NOS/c1-8(7-13)12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3 |
InChI Key |
ZQGKXTAFLBAOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and a suitable propanol derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol are scarce, its structural analogs—particularly imidazopyridine-based aminopropanol derivatives—provide insights into key differences in reactivity, biological activity, and synthetic pathways.
Key Differences :
- Heterocyclic Core : The benzothiophene moiety in the target compound confers greater aromatic stability and sulfur-based electronic effects compared to the nitrogen-rich imidazopyridine in IV-12/IV-16. This may influence solubility (benzothiophene is more lipophilic) and metabolic stability.
Reactivity and Functionalization
- Aminopropanol Group: Both compounds exhibit nucleophilic amino groups, but the benzothiophene derivative’s primary amine may undergo faster acylation or alkylation than the tertiary amine in IV-12/IV-16.
- Thermal Stability : The imidazopyridine derivatives require prolonged heating (24 hours at 80°C) for synthesis, whereas benzothiophene-based reactions may proceed under milder conditions due to lower ring strain.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis lacks published optimization, unlike IV-12/IV-16, which follow well-documented protocols.
- Data Gaps: No comparative pharmacokinetic or toxicity studies exist between these compounds.
- Structural Insights : The benzothiophene core may offer advantages in blood-brain barrier penetration over imidazopyridines.
Biological Activity
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety and an amino alcohol group , contributing to its unique chemical behavior. Its molecular formula is C11H13NOS, with a molecular weight of approximately 207.29 g/mol. The presence of the hydroxyl group on the propan-1-ol backbone enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol exhibits several notable biological activities:
1. Antioxidant Activity
Compounds with similar structures have demonstrated potential as antioxidants, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Properties
Studies suggest that derivatives of benzothiophene can inhibit pro-inflammatory pathways, which may contribute to therapeutic effects in conditions such as arthritis and other inflammatory diseases .
3. Antidiabetic Effects
Some compounds in this class have shown the ability to inhibit enzymes involved in glucose metabolism, potentially aiding in blood sugar regulation and diabetes management.
The mechanism of action for 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol typically involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, influencing cellular functions and metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol. Below are summarized findings from notable research:
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-propanol derivatives | Varies | General class; varies in functional groups attached to propanol backbone |
| 4-Amino-benzothiophene derivatives | Varies | Similar benzothiophene structure but with different substituents |
| 2-(Benzothiophenyl)ethanol | C11H11OS | Exhibits similar biological properties but lacks the amino group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
